

In-depth Technical Guide: Focus on Methyl Azepan-1-ylacetate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl azepan-1-ylacetate*

Cat. No.: B1291652

[Get Quote](#)

To the valued researcher,

Following a comprehensive search, a specific CAS number for **Ethyl azepan-1-ylacetate** could not be definitively identified in publicly available chemical databases. This suggests that the compound may not be extensively documented or is not commonly referred to by this name.

However, substantial data is available for the closely related methyl ester analogue, Methyl 2-(azepan-1-yl)acetate (CAS Number: 99065-22-2). This technical guide will provide a detailed overview of this compound, adhering to the specified requirements for data presentation, experimental protocols, and visualization, which may serve as a valuable reference for your research.

Chemical Identification and Properties

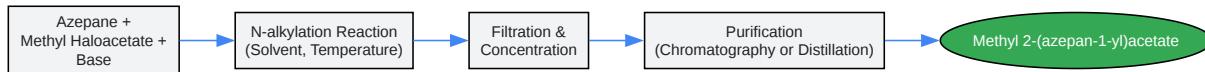
Methyl 2-(azepan-1-yl)acetate is a chemical intermediate with the azepane ring system, a seven-membered heterocyclic motif of interest in medicinal chemistry.

Property	Value	Reference
CAS Number	99065-22-2	[1]
Molecular Formula	C9H17NO2	[1]
Molecular Weight	171.24 g/mol	[1]
IUPAC Name	methyl 2-(azepan-1-yl)acetate	[1]
SMILES	COC(=O)CN1CCCCCC1	[1]
InChIKey	GNUZJPUUUCAMNF-UHFFFAOYSA-N	[1]

Synthesis and Experimental Protocols

The synthesis of azepane derivatives often involves the modification of the azepane ring. While specific synthesis protocols for Methyl 2-(azepan-1-yl)acetate are not readily available in the provided search results, a general approach can be inferred from standard organic chemistry principles. A plausible synthetic route is the N-alkylation of azepane with a methyl haloacetate.

General Experimental Protocol: N-alkylation of Azepane


This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

- Azepane
- Methyl bromoacetate or Methyl chloroacetate
- A suitable base (e.g., potassium carbonate, triethylamine)
- Anhydrous solvent (e.g., acetonitrile, dimethylformamide)
- Standard laboratory glassware for organic synthesis
- Purification apparatus (e.g., column chromatography, distillation)

Procedure:

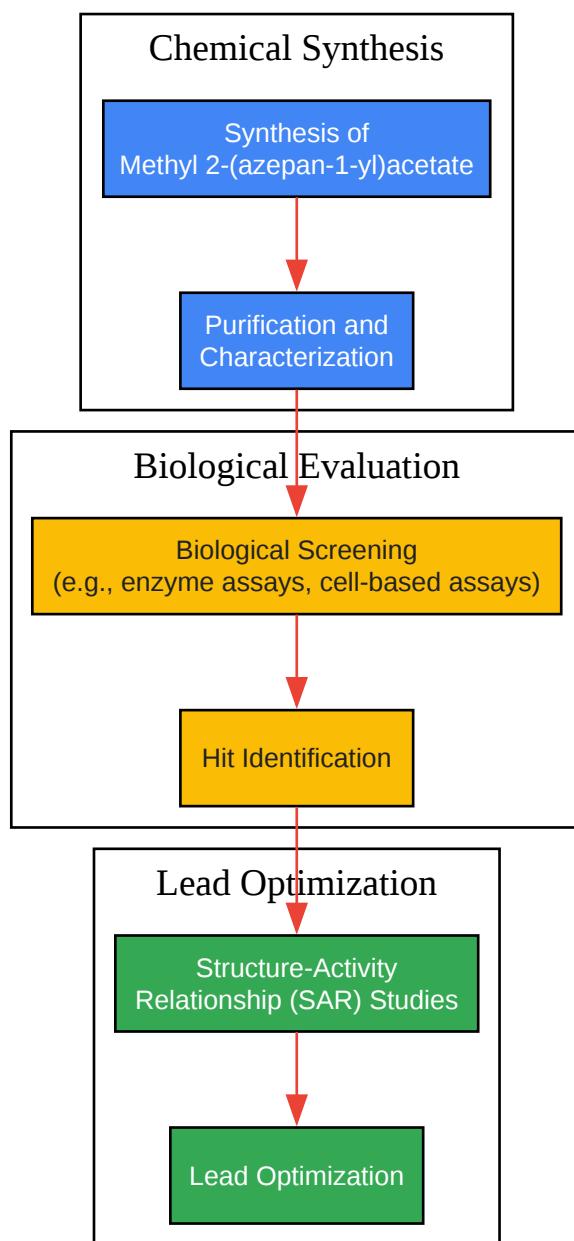
- To a solution of azepane (1 equivalent) in the chosen anhydrous solvent, add the base (1.1-1.5 equivalents).
- Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
- Slowly add a solution of methyl haloacetate (1 equivalent) in the same solvent to the reaction mixture.
- The reaction mixture is then stirred at room temperature or heated to a moderate temperature (e.g., 50-80 °C) and monitored by a suitable technique (e.g., Thin Layer Chromatography - TLC) until completion.
- Upon completion, the reaction mixture is cooled to room temperature, and the solid by-products are removed by filtration.
- The filtrate is concentrated under reduced pressure to yield the crude product.
- The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure Methyl 2-(azepan-1-yl)acetate.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of Methyl 2-(azepan-1-yl)acetate.

Biological Activity and Potential Applications

While the direct biological activities of Methyl 2-(azepan-1-yl)acetate are not detailed in the provided search results, the azepane scaffold is a common feature in a variety of biologically active molecules. The search results allude to the broad biological activities of various extracts and compounds, but not specifically for this molecule.


The presence of the azepane ring suggests potential applications in drug discovery, as this motif is found in compounds with diverse pharmacological effects. Further research would be required to elucidate the specific biological profile of Methyl 2-(azepan-1-yl)acetate.

Signaling Pathways

There is no specific information available in the provided search results regarding the signaling pathways modulated by Methyl 2-(azepan-1-yl)acetate. Elucidating such interactions would necessitate dedicated biological screening and mechanism-of-action studies.

Logical Relationships in Research and Development

The development of a compound like Methyl 2-(azepan-1-yl)acetate typically follows a structured progression from synthesis to potential application.

[Click to download full resolution via product page](#)

Logical progression of research and development for a novel chemical entity.

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided for the synthesis is a general representation and should be adapted and optimized with appropriate safety precautions in a laboratory setting. No specific biological activity has been confirmed for Methyl 2-(azepan-1-yl)acetate in the provided information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- To cite this document: BenchChem. [In-depth Technical Guide: Focus on Methyl Azepan-1-ylacetate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1291652#cas-number-lookup-for-ethyl-azepan-1-ylacetate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com